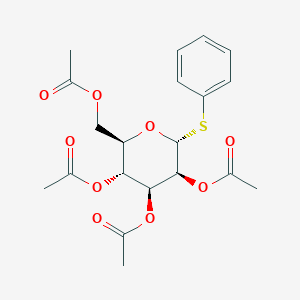

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-SWBPCFCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451102 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108032-93-5 | |

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside mechanism of action

Technical Whitepaper: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside

Mechanistic Insight, Activation Protocols, and Synthetic Utility[1]

Executive Summary

Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-

Its core utility lies in the Neighboring Group Participation (NGP) afforded by the C2-axial acetate, which directs the formation of 1,2-trans-

Chemical Identity & Properties

-

IUPAC Name: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-mannopyranoside[1][2][3] -

Molecular Formula:

[3] -

Role: Disarmed Glycosyl Donor (Thioglycoside)

-

Stability: High. Resistant to hydrolysis under mild acidic/basic conditions; orthogonal to O-glycosyl trichloroacetimidates and halides.

Table 1: Physicochemical Profile

| Property | Specification | Relevance |

| Anomeric Configuration | Thermodynamic stability; pre-organizes for activation. | |

| Protecting Groups | Acetyl (Ac) | Electron-withdrawing (Disarmed); provides NGP for |

| Leaving Group | Thiophenyl (SPh) | Soft nucleophile; activated by thiophilic promoters (NIS, DMTST). |

| Solubility | DCM, Toluene, THF | Compatible with standard non-polar glycosylation solvents. |

Mechanism of Action: Chemoselective Activation

The "mechanism of action" for this donor is a sequence of electrophilic activation events leading to stereoselective bond formation. Because the protecting groups are acetyls (electron-withdrawing), the donor is disarmed , requiring potent thiophilic promoters for activation.

3.1. The Activation Pathway[4]

-

Promoter Coordination: A "soft" electrophile (e.g., iodonium ion from NIS) attacks the "soft" sulfur atom of the thioglycoside.

-

Sulfonium Ion Formation: An unstable sulfonium intermediate is generated, making the SPh group a potent leaving group.

-

Expulsion & Stabilization: The SPh moiety is expelled. The resulting positive charge at C1 (oxocarbenium character) is immediately stabilized by the carbonyl oxygen of the C2-axial acetate .

-

Acyloxonium Ion Formation (Critical Step): The C2-acetate forms a five-membered dioxolenium (acyloxonium) ion on the

-face (top face) of the mannose ring. -

Stereoselective Attack: The glycosyl acceptor (alcohol) attacks C1 from the

-face (bottom face), strictly enforced by the steric blockade of the

3.2. Visualization of the Mechanism

The following diagram illustrates the transformation from the resting donor to the final

Figure 1: Mechanistic pathway of thiomannoside activation. The C2-axial acetate ensures

Experimental Protocols

The following protocols are validated for high reproducibility. All reactions must be performed under an inert atmosphere (Ar or

4.1. Synthesis of the Donor

Objective: Convert Penta-O-acetyl-

Reagents:

-

Penta-O-acetyl-D-mannose (1.0 equiv)[5]

-

Thiophenol (PhSH) (1.5 equiv)

- (Lewis Acid Catalyst, 2.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Solubilization: Dissolve Penta-O-acetyl-D-mannose (e.g., 5.0 g) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask.

-

Addition: Add Thiophenol (1.5 equiv) via syringe. Cool the mixture to 0°C.

-

Activation: Dropwise add

(2.5 equiv). The solution may darken slightly. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[5] The product (

) will appear as the starting material is consumed.[5] -

Quenching: Pour reaction mixture into saturated

solution (vigorous bubbling will occur). -

Extraction: Extract with DCM (3x), wash organics with water and brine, dry over

. -

Purification: Flash column chromatography (Silica gel, Hexane

Hexane:EtOAc 3:1). -

Yield Expectation: 70–85% as a white solid/foam.

4.2. General Glycosylation Protocol (NIS/TfOH Method)

Objective: Coupling the donor with a generic acceptor (ROH).

Reagents:

-

Donor (1.2 equiv)[6]

-

N-Iodosuccinimide (NIS) (1.5 equiv) - Recrystallize before use.

-

Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv)

-

Molecular Sieves (4Å), powdered and flame-dried.

Step-by-Step Workflow:

-

Drying: Co-evaporate Donor and Acceptor with toluene (3x) to remove trace water.

-

Setup: Dissolve in anhydrous DCM (0.05 M concentration relative to acceptor). Add activated 4Å MS. Stir for 30 min at RT.

-

Cooling: Cool the mixture to -40°C or -20°C (depending on acceptor reactivity).

-

Promoter Addition: Add NIS (1.5 equiv) in one portion.

-

Activation: Add TfOH (catalytic amount) via microsyringe. The reaction usually turns deep red/purple.

-

Monitoring: Stir at low temperature for 30 min, then slowly warm to 0°C. Monitor by TLC.

-

Quenching: Add saturated

(sodium thiosulfate) to quench excess iodine, then saturated -

Workup: Extract with DCM, dry, and concentrate.

Applications in Drug Development

This specific donor is a cornerstone in the synthesis of Mannose-Binding Lectin (MBL) targets.

-

FimH Antagonists: Used to synthesize

-mannosides that inhibit E. coli adhesion to bladder cells (UTI treatment). The -

Vaccine Adjuvants: Synthesis of polymannose backbones found on fungal cell walls (e.g., Candida albicans) to trigger immune responses.

-

Lysosomal Storage Disorders: Synthesis of mannose-6-phosphate analogues for enzyme replacement therapies.

References

-

Chemical Synthesis: Porter, J., & Miller, G. J. (2025).[5][8] 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside.[5] Molbank, 2025(1), M1981.[5]

-

Activation Protocols: Codee, J. D., et al. (2005).[8] Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 34, 769-782.

-

General Reactivity: Garegg, P. J. (1997). Thioglycosides as glycosyl donors in oligosaccharide synthesis.[7][2][4][9][10] Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.

-

Commercial Data: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside Product Page. Chem-Impex International.

Sources

- 1. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside | Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate | Tetrahydropyrans | Ambeed.com [ambeed.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside CAS number

Technical Monograph: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside[1]

Executive Summary

In the architecture of complex oligosaccharide synthesis, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-

Its primary utility lies in the construction of

Part 1: Identity & Physicochemical Profile[1][2]

This compound is defined by the presence of a thiophenyl group at the anomeric center (C1) and acetyl protecting groups at C2, C3, C4, and C6. The

| Property | Specification |

| CAS Number | 108032-93-5 |

| IUPAC Name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio- |

| Molecular Formula | |

| Molecular Weight | 440.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85–88 °C (Solvent dependent) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Stability | Stable to weak acids/bases; activated by thiophilic promoters (NIS, DMTST) |

Part 2: Synthesis & Production Strategy

Protocol: Lewis Acid-Catalyzed Thioglycosylation

The most robust synthesis route utilizes 1,2,3,4,6-Penta-O-acetyl-

Reagents:

-

Precursor: Mannose Pentaacetate (1.0 eq)

-

Nucleophile: Thiophenol (PhSH) (1.2 – 1.5 eq)

-

Promoter: Boron Trifluoride Diethyl Etherate (

) (3.0 – 5.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

Methodology:

-

Dissolution: Dissolve mannose pentaacetate in anhydrous DCM under an inert atmosphere (

or Ar). -

Addition: Add thiophenol via syringe. Cool the mixture to 0°C.

-

Activation: Dropwise addition of

. The solution typically turns yellow/orange. -

Reaction: Allow to warm to room temperature (RT) and stir for 2–16 hours. Monitor by TLC (Hexane:EtOAc 2:1).

-

Quench: Pour into saturated

to neutralize the Lewis acid. -

Purification: Extract with DCM, dry over

, and purify via flash column chromatography.

Mechanistic Insight: The "Mannose Anomaly"

Why does this reaction yield the

-

The Lewis acid generates an oxocarbenium ion.

-

The axial C2-OAc stabilizes the cation via a 5-membered acetoxonium intermediate on the top (beta) face .

-

The thiophenol nucleophile attacks from the bottom (alpha) face to open the ring.

-

Result: A 1,2-trans-glycoside which, for mannose, is the

-anomer .

Figure 1: Stereoselective synthesis pathway driven by the axial C2-acetoxy neighboring group participation.

Part 3: Application in Glycosylation[1]

This compound is a "disarmed" donor due to the electron-withdrawing acetyl groups, making it stable enough for storage but reactive enough when triggered by specific promoters.

Activation Protocol

Promoter System: N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) or Silver Triflate (AgOTf).

-

Mixture: Dissolve Donor (Phenyl thiomannoside) and Acceptor (alcohol) in dry DCM/Ether. Add molecular sieves (4Å).

-

Cooling: Cool to -40°C to -20°C to control reactivity.

-

Trigger: Add NIS (1.5 eq) followed by catalytic TfOH (0.1 eq).

-

Mechanism: The sulfur atom attacks the iodonium source (NIS), creating a good leaving group. The breakdown generates the oxocarbenium ion, which is again stabilized by the C2-OAc, ensuring the formation of an

-mannosidic linkage with the acceptor.

Figure 2: Activation cycle of thioglycosides using thiophilic promoters.

Part 4: Analytical Characterization (NMR)[3][4]

The structure is validated by

Representative Data (in

| Position | Multiplicity ( | Diagnostic Note | |

| H-1 | 5.45 – 5.55 | d, | Anomeric proton (Alpha) |

| H-2 | 5.30 – 5.40 | dd, | Equatorial H2 (Axial OAc) |

| H-3 | 5.10 – 5.15 | dd, | Axial H3 |

| H-4 | 5.25 – 5.35 | t, | Axial H4 |

| Ph-S | 7.30 – 7.55 | m | Aromatic Phenyl Group |

| OAc | 1.95 – 2.15 | s (4x) | Acetyl Methyls |

Note: Chemical shifts may vary slightly based on concentration and specific temperature.[4]

References

-

MedChemExpress. Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate Product Datasheet. (Confirming CAS 108032-93-5 and structure). Link

-

National Institutes of Health (NIH) / PubChem. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside Crystal Structure. (Providing structural analogs and crystallographic confirmation of alpha-configuration). Link

-

TCI Chemicals. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside Specifications. Link

-

Sigma-Aldrich. Phenyl α-D-thiomannopyranoside (Unprotected Analog). (Reference for optical rotation and melting point comparisons). Link

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside molecular weight

Technical Whitepaper: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-

Executive Summary

Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-

Part 1: Physicochemical Profile[2][3]

Precise stoichiometric control in glycosylation requires accurate molecular weight determination. The following data establishes the baseline for all subsequent experimental calculations.

| Property | Specification |

| Chemical Name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio- |

| Molecular Weight | 440.46 g/mol |

| Molecular Formula | |

| CAS Number | 108032-93-5 (Specific to |

| Appearance | White to off-white crystalline solid |

| Melting Point | 126–131 °C |

| Solubility | Soluble in DCM, |

| Anomeric Configuration | Alpha ( |

Part 2: Synthetic Pathway & Logic[2]

The synthesis of this donor is a classic example of Lewis Acid-catalyzed thioglycosylation . The protocol typically bypasses the unstable glycosyl halide intermediates, favoring a direct conversion from the per-acetylated sugar to the thioglycoside.[2]

The Strategic Choice of Reagents[2]

-

Starting Material (Mannose Pentaacetate): Readily available and stable.[2]

-

Lewis Acid (

): Boron trifluoride etherate is preferred over stronger acids (like -

Thiophenol (

): Acts as the nucleophile.[2] Caution: Thiophenol is toxic and has a potent stench; bleach (NaOCl) must be available to quench waste.[2]

Synthesis Workflow Diagram

Figure 1: Lewis acid-mediated synthesis favoring the thermodynamic

Part 3: Mechanistic Utility in Glycosylation[2]

The primary utility of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-

The "Neighboring Group Participation" (NGP) Paradox

In glucose, C2-acetate participation leads to

-

Activation: The thiophenyl group is activated (e.g., by NIS), leaving an oxocarbenium ion.[2]

-

Participation: The axial C2-acetate attacks the anomeric center from the top face (beta-face), forming a five-membered acyloxonium ion .

-

Attack: The glycosyl acceptor (alcohol) must attack from the bottom face (alpha-face) to open the ring.

-

Result: Exclusive formation of the

-mannoside.

Activation & Selectivity Diagram

Figure 2: Mechanism of C2-assisted

Part 4: Experimental Protocols

A. Synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside

Standard protocol adapted from standard carbohydrate literature.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve D-mannose pentaacetate (10.0 g, 25.6 mmol) in anhydrous Dichloromethane (DCM) (100 mL).

-

Addition: Add Thiophenol (3.1 mL, 30.7 mmol, 1.2 eq) via syringe.

-

Catalysis: Cool the mixture to 0°C. Dropwise add

(4.7 mL, 38.4 mmol, 1.5 eq). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 24–48 hours. Monitor by TLC (Hexane:EtOAc 1:1).[2][3] The product (

) will appear higher than the starting material.[2] -

Quench: Pour reaction mixture into saturated

solution. Stir vigorously to neutralize acid. -

Workup: Extract with DCM (3x). Wash organic layer with 1M NaOH (to remove unreacted thiophenol) and then Brine.[2] Dry over

.[4] -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).[2]

B. Activation (Glycosylation) Protocol

For coupling the donor to a primary alcohol acceptor.[2]

-

Drying: Co-evaporate the Donor (1.0 eq) and Acceptor (1.2 eq) with toluene (3x) to remove trace water.[2] Dissolve in dry DCM.

-

Sieve: Add activated 4Å molecular sieves. Stir for 30 min.

-

Promoter: Cool to -20°C. Add N-Iodosuccinimide (NIS) (1.5 eq) followed by catalytic Triflic Acid (TfOH) (0.1 eq).

-

Termination: Upon TLC completion (usually <1 hour), quench with Triethylamine.

Part 5: References

-

Santa Cruz Biotechnology. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside Product Data.[2] (Accessed 2024).[2] Link[2]

-

Sigma-Aldrich (Merck). Phenyl α-D-thiomannopyranoside Specifications.[2]Link[2]

-

Crich, D., & Smith, M. (2001).[2] "Mechanism of 4,6-O-benzylidene-directed

-mannosylation." Journal of the American Chemical Society.[2] (Context on mannose activation mechanisms). Link[2] -

Chem-Impex International. Product Specification: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside.[2]Link[2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 279081.Link[2]

Sources

Role of thioglycosides in carbohydrate chemistry.

Title: Thioglycosides: The Strategic Scaffold in Modern Carbohydrate Synthesis and Drug Discovery

Executive Summary

Thioglycosides occupy a unique "Goldilocks" zone in carbohydrate chemistry: they are sufficiently stable to withstand rigorous protecting group manipulations (esterification, silylation, acetal formation) yet possess a tunable reactivity profile that allows for controlled activation under mild conditions.[1][2][3][4] This guide dissects the mechanistic role of thioglycosides as both versatile glycosyl donors and hydrolytically stable pharmacophores (S-glycosides) in drug development. We explore their synthesis, activation via thiophilic promoters, and application in orthogonal glycosylation strategies, providing researchers with a self-validating roadmap for complex glycan assembly.

The Strategic Advantage: Stability vs. Reactivity

Unlike glycosyl halides (unstable, hydrolysis-prone) or trichloroacetimidates (highly reactive, base-sensitive), thioglycosides offer a robust shelf-life. Their utility is grounded in the Soft Acid-Soft Base (HSAB) theory. The sulfur atom at the anomeric center is a "soft" nucleophile, rendering it inert to "hard" electrophiles and bases typically used during the functionalization of the sugar ring.

Key Stability Characteristics:

-

Base Tolerance: Stable to NaH, NaOMe, and hydrazine (essential for removing esters/phthalimides).

-

Acid Tolerance: Stable to mild acidic conditions required for acetal formation.

-

Latent Capability: Can serve as an acceptor in one step and a donor in the next (the core of iterative synthesis).

Synthesis of Thioglycoside Building Blocks

The construction of the thioglycoside scaffold is the first critical step. Two primary pathways dominate, chosen based on the availability of the starting material and the desired anomeric configuration.

Table 1: Comparative Synthesis Methodologies

| Precursor | Reagents | Mechanism | Stereoselectivity | Utility |

| Per-acetylated Sugar | Oxocarbenium Ion | Favor 1,2-trans (Neighboring Group Participation) | Scalable, uses stable precursors. | |

| Glycosyl Halide | Inversion of configuration | High stereocontrol if halide is pure. | ||

| Glycal | 1. DMDO/Oxone2. | Epoxidation | Mixture (often favors | Access to 2-deoxy sugars. |

Activation Mechanisms & Promoter Systems

The activation of thioglycosides requires a thiophilic promoter —a reagent capable of coordinating to the soft sulfur atom to convert it into a potent leaving group (sulfonium ion).

The Sulfonium Ion Pathway

The reaction proceeds via a distinct mechanistic sequence:

-

Coordination: The electrophilic promoter (

) binds to the anomeric sulfur. -

Expulsion: The C-S bond breaks, expelling the sulfide-promoter complex and generating an oxocarbenium ion (or dioxolenium ion if C2-participation occurs).

-

Glycosylation: The glycosyl acceptor (

) attacks the cationic center.

Common Promoters:

-

NIS / TfOH (N-Iodosuccinimide / Triflic Acid): The "Gold Standard." NIS provides the iodonium source (

), and TfOH activates the NIS and stabilizes the intermediate. -

DMTST (Dimethyl(methylthio)sulfonium triflate): Highly reactive, often used for "disarmed" donors.

-

MeOTf (Methyl Triflate): Methylates the sulfur directly; requires highly reactive acceptors.

Visualization: The Activation Mechanism

Figure 1: Mechanistic pathway of thioglycoside activation using NIS/TfOH.

Caption: Activation of thioglycoside donor via iodonium-mediated sulfonium ion formation followed by nucleophilic attack.

Advanced Glycosylation Strategies

Thioglycosides are the linchpin of modern iterative and orthogonal synthesis strategies.

A. Armed-Disarmed Strategy

Pioneered by Fraser-Reid, this strategy exploits the electronic influence of protecting groups.[5]

-

Armed Donor: Ether protection (e.g., Benzyl, OBn) at C2 stabilizes the oxocarbenium ion, making the donor more reactive.

-

Disarmed Donor: Ester protection (e.g., Benzoyl, OBz) at C2 destabilizes the intermediate, making the donor less reactive.

-

The Workflow: An Armed Thioglycoside is coupled with a Disarmed Thioglycoside Acceptor . The promoter activates only the armed species. The product (now a disarmed thioglycoside) retains its sulfur for the next step.

B. Orthogonal Glycosylation

This involves two donor types with non-overlapping activation conditions.[6][7]

-

Set: Thioglycosides (Donor A) vs. Glycosyl Fluorides (Donor B).

-

Logic: Thioglycosides are stable to Fluoride activation conditions (

), and Fluorides are stable to mild Thioglycoside conditions (though NIS/TfOH can sometimes activate fluorides, careful tuning is required).

Visualization: Iterative Armed-Disarmed Workflow

Figure 2: Logical flow of the Armed-Disarmed iterative synthesis strategy.

Caption: Sequential activation exploiting electronic differences between ether (armed) and ester (disarmed) protected thioglycosides.

Experimental Protocol: Standard NIS/TfOH Glycosylation

Objective: Coupling a thioglycoside donor with a primary alcohol acceptor. Scope: Applicable to both armed and disarmed donors (adjusting temperature).

Materials:

-

Thioglycoside Donor (1.0 equiv)

-

Glycosyl Acceptor (0.8 - 1.2 equiv)

-

N-Iodosuccinimide (NIS) (1.3 - 1.5 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 equiv)

-

4Å Molecular Sieves (Activated, powdered)[1]

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Donor and Acceptor in anhydrous DCM (0.05 M concentration).

-

Drying: Add activated 4Å molecular sieves (approx. equal weight to sugar). Stir at Room Temperature (RT) for 30 minutes to ensure absolute dryness. Note: Water competes with the acceptor, leading to hemiacetal by-products.

-

Cooling: Cool the mixture to the desired temperature:

-

to

- to RT for Disarmed donors (Benzoylated).

-

to

-

Activation: Add NIS (solid) in one portion. Stir for 5 minutes.

-

Promotion: Add TfOH (neat or as a dilute solution in DCM) dropwise.

-

Visual Cue: The solution often turns dark violet/brown due to iodine liberation.

-

-

Monitoring: Monitor by TLC (Thin Layer Chromatography). The donor spot should disappear rapidly (15-60 mins).

-

Quenching: Once complete, quench by adding saturated aqueous

(Sodium Thiosulfate) and saturated-

Why: Thiosulfate reduces excess iodine (removes color); Bicarbonate neutralizes the acid.

-

-

Workup: Extract with DCM, wash with brine, dry over

, and concentrate.

Applications in Drug Discovery: S-Glycosides

While the sections above discuss thioglycosides as transient donors, a critical application in drug development is the S-Glycoside (or Thioglycan), where the S-linkage is the final pharmacophore.

Therapeutic Rationale:

-

Hydrolytic Stability: The C-S bond is resistant to endogenous glycosidases (enzymes that cleave O-glycosidic bonds). This makes S-glycosides excellent candidates for oral drugs and metabolic probes.

-

Conformational Mimicry: The C-S bond is longer (

) than the C-O bond (

Case Studies:

-

Glycoconjugate Vaccines: S-linked bacterial antigen mimetics induce immune responses without being degraded by the host before antigen presentation.

-

Neuraminidase Inhibitors: S-sialosides have been explored as flu virus inhibitors, offering longer half-lives than their O-linked counterparts.

References

-

Codee, J. D. C., et al. "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews, 2005.

-

Fraser-Reid, B., et al. "Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis." Journal of the American Chemical Society, 1988.

-

Veeneman, G. H., et al. "Iodonium ion-promoted reactions of disarmed thioglycosides." Tetrahedron Letters, 1990.[8]

-

Garegg, P. J. "Thioglycosides as glycosyl donors in oligosaccharide synthesis."[4] Advances in Carbohydrate Chemistry and Biochemistry, 1997.

-

Pazynina, G., et al. "Synthesis and biological evaluation of S-glycosides as mimetics of natural O-glycosides." Current Medicinal Chemistry, 2018.

Sources

- 1. mdpi.com [mdpi.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. researchgate.net [researchgate.net]

- 4. An armed-disarmed approach for blocking aglycon transfer of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Armed-Disarmed Concept: The Importance of Anomeric Configuration in the Activation of S-Benzoxazolyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orthogonal glycosylation  [glycoaware.com]

- 7. Orthogonal glycosylation  [glycoaware.com]

- 8. researchgate.net [researchgate.net]

Basic Principles of Glycosidic Bond Formation: A Technical Guide

Executive Summary

For: Researchers and Drug Development Scientists Scope: Mechanistic foundations, stereoelectronic control, and validated protocols for chemical glycosylation.

The formation of the glycosidic bond remains one of the most challenging aspects of modern organic synthesis.[1] Unlike the automated, iterative coupling of nucleotides or amino acids, glycosylation involves the creation of a new stereogenic center at the anomeric position, governed by a complex interplay of kinetics, thermodynamics, and stereoelectronics. This guide deconstructs the reaction into its core mechanistic components—donor activation, oxocarbenium ion dynamics, and solvent participation—to provide a rational framework for experimental design.

Part 1: Mechanistic Foundations

The - Continuum

Classically, glycosylation was categorized strictly as

-

Contact Ion Pairs (CIP): The leaving group departs but remains electrostatically associated with the anomeric center, shielding one face and directing nucleophilic attack from the opposite side (

-like stereoinversion). -

Solvent-Separated Ion Pairs (SSIP): The leaving group dissociates fully, allowing solvent molecules to intervene. This leads to the formation of a solvated oxocarbenium ion, often resulting in thermodynamic mixtures or solvent-controlled selectivity.

Visualization: The Glycosylation Continuum

The following diagram illustrates the transition from donor activation to product formation, highlighting the critical divergence between CIP and SSIP pathways.

Figure 1: The mechanistic continuum of glycosylation showing the divergence between stereospecific CIP pathways and indiscriminate SSIP/Oxocarbenium pathways.[3][4]

Part 2: Strategies for Stereocontrol

Achieving high stereoselectivity (

Neighboring Group Participation (NGP)

This is the most reliable method for constructing 1,2-trans glycosides (e.g.,

-

Mechanism: An acyl group (acetate, benzoate) at C-2 acts as an internal nucleophile, attacking the oxocarbenium ion to form a five-membered acyloxonium intermediate.

-

Outcome: The acceptor must attack from the face opposite the fused ring, ensuring trans-selectivity.

Figure 2: Neighboring Group Participation (NGP) mechanism utilizing C2-acyl groups to enforce 1,2-trans stereochemistry.

Solvent Effects (The Nitrile vs. Ether Effect)

When non-participating groups (e.g., benzyl ethers) are used at C-2, the solvent plays a critical role in shielding the anomeric center.

| Solvent Type | Representative Solvents | Mechanism | Selectivity Outcome |

| Nitrile | Acetonitrile ( | Forms an | |

| Ether | Diethyl ether ( | Coordinates to the oxocarbenium ion, typically shielding the | |

| Halogenated | DCM ( | Non-coordinating; minimal stabilization of SSIP. | Mixture (often favors |

The Anomeric Effect

In the absence of NGP or strong solvent direction, electronegative substituents at C-1 prefer the axial orientation (

-

Dipole minimization: Opposing dipoles of the ring oxygen and anomeric substituent.

-

Hyperconjugation: Overlap of the ring oxygen lone pair (

) with the antibonding orbital of the C-X bond (

Part 3: Donor Systems & Experimental Protocols

Schmidt Trichloroacetimidates

Best For: Complex synthesis, high reactivity, mild activation.[6]

Mechanism: Activation by Lewis acid (TMSOTf or

Protocol: Standard Schmidt Glycosylation

-

Reagents: Glycosyl trichloroacetimidate (Donor), Alcohol (Acceptor), TMSOTf (Promoter), 4Å Molecular Sieves (MS), Dichloromethane (DCM).

-

Pre-requisite: All glassware must be flame-dried.

Step-by-Step:

-

Preparation: Dissolve Donor (1.0 equiv) and Acceptor (1.0–1.2 equiv) in dry DCM (0.05–0.1 M) in a round-bottom flask containing activated powdered 4Å MS.

-

Drying: Stir the mixture at room temperature for 30–60 minutes under Argon to ensure total water removal.

-

Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: Temperature control is vital for kinetic selectivity.

-

Activation: Add TMSOTf (0.05–0.1 equiv) dropwise.

-

Reaction: Allow to warm slowly to -40°C or -20°C. Monitor by TLC (usually complete within 30 mins to 2 hours).

-

Quenching: Add

(excess) to neutralize the Lewis acid. -

Workup: Filter through Celite (to remove sieves), concentrate, and purify via flash chromatography.

Thioglycosides

Best For: "Armed/Disarmed" strategies, iterative synthesis, stability during storage. Mechanism: Activation requires a thiophilic promoter (NIS/TfOH) to generate a sulfonium intermediate.

Protocol: NIS/TfOH Activation[7][8][9][10]

-

Reagents: Thioglycoside (Donor), Acceptor, N-Iodosuccinimide (NIS), Triflic Acid (TfOH).[7]

Step-by-Step:

-

Preparation: Dissolve Donor and Acceptor in dry DCM/Ether (depending on desired selectivity) with 4Å MS.

-

Drying: Stir for 1 hour under inert atmosphere.

-

Cooling: Cool to -40°C to 0°C (thioglycosides are generally less reactive than imidates).

-

Activation: Add NIS (1.2 equiv) followed by catalytic TfOH (0.1–0.2 equiv).

-

Observation: The solution often turns dark red/purple due to iodine generation.

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to reduce iodine, followed by saturated -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis (Hemiacetal formation) | Water intrusion; wet solvents or sieves. | Flame-dry glassware; activate MS at 300°C under vacuum; distill solvents. |

| Orthoester Formation | C2-acyl group attack on C1, followed by acceptor attack on the acyl carbon instead of C1. | Use a non-nucleophilic base (TTBP) to buffer acidity; switch protecting groups; ensure strictly anhydrous conditions. |

| Low Yield / Decomposition | Promoter concentration too high; reaction temperature too high. | Reduce TMSOTf to 0.01 equiv; run reaction at lower temperature (-78°C); add donor slowly (Inverse Schmidt Procedure). |

| N-Glycosyl Acetamide Byproduct | Rearrangement of the trichloroacetimidate (Chapman rearrangement). | Do not store imidates for long periods; use "Inverse Procedure" (pre-mix acceptor + promoter, add donor). |

References

-

Mechanistic Continuum: Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions. ACS Central Science.

-

Schmidt Glycosylation: Glycosidation using trichloroacetimidate donor.[1][6][11][12][13] Glycoscience Protocols (GlycoPODv2).

-

Neighboring Group Participation: Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society.

-

Solvent Effects: Controlling the stereoselectivity of glycosylation via solvent effects.[14] Canadian Journal of Chemistry.

-

Thioglycoside Activation: Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 8. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Synthesis of mannooligosaccharides with Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Application Note: High-Fidelity Synthesis of -Mannosides

Subject: Synthesis of Mannooligosaccharides using Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-

Executive Summary

This guide details the protocol for utilizing Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-

Key Advantages of This Donor

-

Shelf Stability: The phenyl thioglycoside moiety is chemically inert to standard manipulation conditions (mild acid/base), allowing for block synthesis.[1]

-

Stereocontrol: The C-2 acetate group actively directs the incoming nucleophile to the

-face via a dioxolenium intermediate. -

Activation Versatility: Activated efficiently by NIS/TfOH or DMTST at controlled temperatures.

Mechanistic Principles

The success of this protocol relies on the interplay between the thiophilic promoter and the C-2 protecting group.

The Pathway to -Selectivity

-

Activation: The thiophilic promoter (NIS/TfOH) attacks the anomeric sulfur, generating a sulfonium intermediate.

-

Departure: The thiophenol leaving group departs, forming a transient oxocarbenium ion.

-

Stabilization (NGP): The carbonyl oxygen of the C-2 acetate intramolecularly attacks the anomeric center, forming a stable, five-membered acyloxonium (dioxolenium) ion . This ring forms on the

-face (cis to the C-2 substituent). -

Nucleophilic Attack: The glycosyl acceptor (alcohol) is sterically blocked from the

-face and must attack from the

Figure 1: Mechanism of C-2 Acetyl Neighboring Group Participation (NGP) leading to exclusive

Experimental Protocols

Protocol A: Synthesis of the Donor

Target: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-

Reagents & Equipment[1][2][3][4][5]

-

D-Mannose pentaacetate (10.0 g, 25.6 mmol)[1]

-

Thiophenol (PhSH) (3.1 mL, 30.7 mmol, 1.2 eq)[1]

-

Boron trifluoride diethyl etherate (

) (15.8 mL, 5 eq)[1] -

Dichloromethane (DCM), anhydrous[1]

-

Saturated

, Brine,

Step-by-Step Procedure

-

Dissolution: In a flame-dried 250 mL round-bottom flask under Argon, dissolve D-Mannose pentaacetate (10.0 g) in anhydrous DCM (100 mL).

-

Addition: Add Thiophenol (3.1 mL) via syringe.

-

Catalysis: Cool the mixture to 0°C. Dropwise add

(15.8 mL) over 10 minutes. The solution may darken slightly. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[5] Product

will be higher than starting material. -

Quench: Pour reaction mixture carefully into ice-cold saturated

(200 mL). Stir vigorously until effervescence ceases. -

Extraction: Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL).

-

Purification: Wash combined organics with 1M NaOH (to remove excess thiophenol), water, and brine. Dry over

and concentrate. -

Crystallization: Recrystallize from Ethanol/Hexane to yield white needles.

Protocol B: Glycosylation (Coupling)

Target: Generic Disaccharide (Mannosyl-

Reagents

-

Donor: Phenyl thiomannoside (from Protocol A) (1.2 eq)[1]

-

Acceptor: Primary carbohydrate alcohol (1.0 eq)

-

Promoter: N-Iodosuccinimide (NIS) (1.5 eq) / Trifluoromethanesulfonic acid (TfOH) (0.1 eq)[1]

-

Solvent: DCM (0.05 M concentration)[1]

-

Desiccant: 4Å Molecular Sieves (powdered, flame-activated)

Workflow Diagram

Figure 2: Step-by-step glycosylation workflow.[1][7]

Step-by-Step Procedure

-

Preparation: In a dry flask, combine Donor (1.2 equiv) and Acceptor (1.0 equiv). Co-evaporate with toluene (3x) to remove trace water.

-

Solvation: Dissolve in anhydrous DCM. Add activated 4Å molecular sieves. Stir for 30 mins at RT.

-

Cooling: Cool the mixture to -20°C . (Note: Acetyl-protected donors are less reactive; -78°C is often too cold, while 0°C may reduce selectivity).[1]

-

Activation:

-

Add NIS (1.5 equiv) in one portion.

-

Add TfOH (0.1–0.2 equiv) via microsyringe. The solution will turn purple/brown (iodine generation).

-

-

Reaction: Stir at -20°C for 1–2 hours.

-

Quench:

-

Add 10% aqueous

(sodium thiosulfate) to quench iodine (color disappears). -

Add saturated

to neutralize acid.

-

-

Workup: Extract with DCM, wash with brine, dry, and concentrate.

-

Purification: Silica gel flash chromatography.

Data Interpretation & Troubleshooting

Expected Results

| Parameter | Value | Notes |

| Yield | 70–90% | High yields expected due to stable intermediates.[1] |

| Stereoselectivity | Detectable | |

| Coupling Constant | Characteristic of |

Troubleshooting Guide

-

Problem: Low Yield / Unreacted Acceptor.

-

Problem: Aglycon Transfer.

-

Symptom:[1][2][3][4][7][8][9][10][11] The acceptor is converted to a phenyl-thio ether (Acceptor-SPh) instead of a glycoside.

-

Cause: Nucleophilic attack of the leaving group (PhS-) on the activated acceptor.

-

Solution: This is rare with NIS/TfOH (iodine scavenges PhS-). Ensure NIS is fresh and in excess.

-

-

Problem: Orthoester Formation.

-

Symptom:[1][2][3][4][7][8][9][10][11] Product has correct mass but wrong NMR (characteristic peaks at

1.5-1.7). -

Cause: Kinetic trapping of the dioxolenium ion by the acceptor at the central carbon rather than the anomeric carbon.

-

Solution: Rearrange the orthoester to the glycoside by treating the isolated orthoester with catalytic

in DCM.

-

References

-

Preparation of Phenyl Thioglycosides

-

Activation with NIS/TfOH

-

Neighboring Group Participation in Mannose

-

Al-Hara, F., et al. (2016).[1] Stereoselective β-Mannosylation by Neighboring-Group Participation. Radboud Repository.

-

-

General Thioglycoside Methodology

Sources

- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Activation of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside glycosyl donor

Application Note: Optimized Activation of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside

Executive Summary

This application note details the activation and glycosylation of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-

The protocol focuses on the N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) promoter system.[1] This method is preferred for its high efficiency and ability to drive the reaction of disarmed donors to completion. Crucially, the C2-O-acetyl group ensures 1,2-trans stereoselectivity via Neighboring Group Participation (NGP), yielding the

Mechanistic Principles

Activation Pathway

Thioglycosides are activated by soft electrophiles that attack the sulfur atom. NIS provides the iodonium ion (

Stereochemical Control (The -Selectivity)

The stereochemical outcome is dictated by the protecting group at C2.

-

Oxocarbenium Formation: Departure of the activated sulfide generates an oxocarbenium ion.

-

Neighboring Group Participation (NGP): The carbonyl oxygen of the C2-acetyl group attacks the anomeric center from the top face (cis to the C2 substituent), forming a five-membered acyloxonium ion intermediate.

-

Nucleophilic Attack: The glycosyl acceptor attacks the anomeric carbon from the face opposite to the acyloxonium ring (trans-opening). Since the C2 substituent in mannose is axial, the acyloxonium blocks the

-face, forcing the acceptor to attack from the

Mechanistic Visualization

Figure 1: Mechanistic pathway showing activation by NIS and stereoselective direction via C2-acyloxonium formation.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Donor: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-mannopyranoside (1.0 equiv). -

Acceptor: Primary or secondary alcohol (1.0 - 1.5 equiv).

-

Promoter: N-Iodosuccinimide (NIS, 1.3 - 1.5 equiv). Recrystallized from dioxane/CCl4 if slightly yellow.

-

Acid Catalyst: Trifluoromethanesulfonic acid (TfOH, 0.1 - 0.2 equiv). Use a fresh dilute solution in DCM for accuracy.

-

Solvent: Dichloromethane (DCM), anhydrous (distilled over CaH2 or from solvent system).

-

Additives: Molecular Sieves (4Å), activated (powdered or beads).

Step-by-Step Procedure

Step 1: Preparation (Drying) Combine the glycosyl donor (1.0 equiv) and the acceptor (1.2 equiv) in a flame-dried round-bottom flask. Add activated 4Å molecular sieves (approx. equal weight to the donor).

Step 2: Solvation Add anhydrous DCM (concentration ~0.05 M to 0.1 M relative to donor). Stir the mixture at room temperature for 30–60 minutes under an Argon or Nitrogen atmosphere.

-

Why? This ensures the removal of trace water from the reagents before the sensitive intermediates are formed.

Step 3: Cooling Cool the reaction mixture to -20°C or 0°C .

-

Note: Unlike "armed" benzylated donors which react at -78°C, this acetylated "disarmed" donor is less reactive. Starting at -20°C prevents side reactions while allowing enough energy for activation.

Step 4: Activation Add NIS (1.3 equiv) in one portion. Stir for 5 minutes. The mixture may turn slightly pink/brown due to trace iodine. Add TfOH (0.15 equiv) dropwise.

-

Observation: The reaction mixture often turns a deep red/purple color upon TfOH addition.

Step 5: Reaction Monitoring Allow the reaction to warm slowly to room temperature if TLC indicates slow conversion at 0°C. Monitor by TLC (Silica gel, typically Hexane:EtOAc).

-

Endpoint: Disappearance of the UV-active donor spot and appearance of the lower-Rf product spot.

-

Time: Typically 1 to 4 hours for disarmed donors.

Step 6: Quenching Once complete, dilute with DCM and add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) and saturated aqueous NaHCO₃ (Sodium Bicarbonate) (1:1 mixture).

-

Chemistry: Thiosulfate reduces excess iodine (removes color), and bicarbonate neutralizes the triflic acid.

Step 7: Work-up Stir vigorously until the organic layer is clear (yellow/orange color disappears). Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over MgSO₄, filter, and concentrate.[2][3]

Optimization & Troubleshooting

Promoter Comparison

While NIS/TfOH is the standard, other promoters may be used depending on sensitivity.[4]

| Promoter System | Reactivity | Acidic Conditions | Recommended For |

| NIS / TfOH | High | Strong | Standard "disarmed" donors (Acetyl/Benzoyl). |

| DMTST | High | Moderate | Acid-sensitive acceptors; highly reactive. |

| NIS / TMSOTf | High | Strong | Alternative to TfOH; silyl transfer can occur. |

| BSP / Tf₂O | Very High | Strong | Low-temperature activation (-60°C); rapid. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Hydrolysis | Moisture in solvent/reagents. | Re-activate sieves (300°C under vacuum). Distill DCM. Increase stirring time in Step 2. |

| No Reaction | Donor is too "disarmed." | Warm reaction to RT. Increase TfOH to 0.3 equiv. Switch to super-armed promoter (BSP/Tf₂O). |

| Orthoester Formation | Attack on acyloxonium C-center. | This is a kinetic trap. Allow reaction to run longer (thermodynamic equilibration to glycoside) or increase acid catalyst slightly. |

| Acid Sensitive Acceptor | Degradation of acceptor. | Use TTBP (2,4,6-tri-tert-butylpyrimidine) as an acid scavenger to buffer the reaction, or switch to DMTST. |

References

-

Konradsson, P., et al. "Iodonium ion generated in situ from N-iodosuccinimide and trifluoromethanesulphonic acid promotes direct linkage of 'disarmed' pent-4-enyl glycosides." J. Chem. Soc., Chem. Commun., 1990. Link

-

Codee, J. D. C., et al. "Thioglycosides in sequential glycosylation strategies." Chem. Soc. Rev., 2005, 34, 769-782. Link

-

Veeneman, G. H., et al. "Iodonium ion-promoted glycosidation of thioglycosides." Tetrahedron Letters, 1990, 31, 1331-1334. Link

-

Crich, D. "Mechanism of a Chemical Glycosylation Reaction." Acc.[5][6][7][8] Chem. Res., 2010, 43, 1144–1153. Link

Sources

- 1. Indolylthio Glycosides As Effective Building Blocks for Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside [mdpi.com]

- 4. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

Glycosylation reaction conditions with Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

Application Note: High-Efficiency

Introduction & Substrate Analysis

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-

However, this reduced reactivity offers a critical advantage: stability . This donor can withstand mild acidic or basic conditions used in orthogonal protection strategies. Successful glycosylation requires potent thiophilic promoter systems to overcome this electronic deactivation. Furthermore, the C-2 acetyl group provides robust Neighboring Group Participation (NGP) , ensuring high stereoselectivity for the 1,2-trans (

Mechanistic Principles

The reaction proceeds through a thiophilic activation pathway.[1][2] Upon treatment with a promoter (e.g., NIS/TfOH), the anomeric sulfur is activated, converting the thiophenyl group into a good leaving group.

-

Activation: The promoter attacks the sulfur, generating a sulfonium intermediate.

-

Ionization: The leaving group is expelled, forming a transient oxocarbenium ion.

-

Stabilization (NGP): The carbonyl oxygen of the C-2 acetyl group intramolecularly attacks the anomeric center (C-1), forming a stable five-membered acetoxonium (dioxolenium) ion . This intermediate blocks the

-face. -

Glycosylation: The glycosyl acceptor (alcohol) attacks C-1 from the opposite face (

-face), resulting in the formation of the 1,2-trans-

Diagram 1: Mechanistic Pathway of -Selective Mannosylation

Caption: Activation of the disarmed donor leads to an acetoxonium intermediate, ensuring exclusive

Experimental Protocols

Protocol A: Activation with N-Iodosuccinimide (NIS) / Triflic Acid (TfOH)

The "Gold Standard" for disarmed thioglycosides. NIS acts as the soft electrophile for sulfur, while TfOH activates the NIS.

Reagents:

-

Donor: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-

-D-mannopyranoside (1.0 equiv) -

Acceptor: Glycosyl acceptor (1.0 – 1.2 equiv)

-

Promoter: N-Iodosuccinimide (NIS) (1.3 – 1.5 equiv)

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Additive: 4Å Molecular Sieves (Activated, powder)

Step-by-Step Procedure:

-

Preparation: Flame-dry a two-neck round-bottom flask under argon atmosphere.

-

Loading: Charge the flask with the Donor (1.0 equiv), Acceptor (1.1 equiv), and activated 4Å Molecular Sieves (approx. equal weight to substrate).

-

Solvation: Add anhydrous DCM (0.05 M – 0.1 M concentration relative to donor). Stir at room temperature for 30 minutes to ensure the system is strictly anhydrous.

-

Cooling: Cool the reaction mixture to 0°C (ice bath). Note: While -40°C is used for armed donors, 0°C is often required to activate this disarmed donor efficiently.

-

Activation: Add NIS (1.5 equiv) in one portion. Stir for 5 minutes.

-

Catalysis: Add TfOH (0.15 equiv) dropwise via microsyringe. The solution typically turns dark violet/brown due to iodine generation.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The reaction is typically complete within 30–60 minutes.

-

Quench: Quench by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine, followed by saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Activation with DMTST

Dimethyl(methylthio)sulfonium triflate (DMTST) is a pre-formed, potent promoter that avoids the generation of succinimide byproducts.

Reagents:

-

Promoter: DMTST (3.0 – 4.0 equiv) Note: DMTST is hygroscopic and sensitive; use excess.

-

Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv) Optional but recommended for acid-sensitive acceptors.

Step-by-Step Procedure:

-

Preparation: Flame-dry flask under argon.

-

Loading: Add Donor (1.0 equiv), Acceptor (1.2 equiv), and 4Å MS in anhydrous DCM.

-

Scavenger (Optional): Add TTBP (2.0 equiv) if the acceptor contains acid-labile groups (e.g., trityl, silyl).

-

Activation: Cool to 0°C . Add DMTST (3.0 equiv) in one portion.

-

Reaction: Allow to warm to Room Temperature (RT) if reaction is sluggish at 0°C.

-

Quench: Quench with Et₃N followed by aqueous workup as described in Protocol A.

Optimization & Troubleshooting Guide

The following table summarizes the impact of critical variables on the reaction outcome.

| Variable | Recommendation | Mechanistic Rationale |

| Solvent | DCM (Dichloromethane) | Non-participating solvent. Excellent solubility. Promotes tight ion-pairing which stabilizes the reactive intermediates without interfering with NGP. |

| Temperature | 0°C to RT | Disarmed donors have high activation energy. Too low (-78°C) leads to stalled reactions; too high (>RT) risks hydrolysis or anomerization. |

| Molecular Sieves | 4Å (Powder) | Critical. Water competes with the acceptor, leading to the hemiacetal (hydrolysis product). 4Å size matches water molecules perfectly. |

| Promoter Stoichiometry | 1.5 equiv (NIS) | Excess promoter ensures complete consumption of the stable thioglycoside. |

| Acid Scavenger | TTBP / DTBMP | Use only if the acceptor is acid-sensitive. For robust acceptors, omitting the base accelerates the reaction (TfOH remains active). |

Diagram 2: Experimental Workflow & Decision Tree

Caption: Decision tree for reaction setup, emphasizing temperature control and acid sensitivity checks.

References

-

Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research.

-

Konradsson, P., et al. (1990). "Iodonium promoted glycosylations using thioglycosides." Tetrahedron Letters.

-

Codee, J. D. C., et al. (2005). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.

-

Chem-Impex International. "Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside Product Data."

-

Elferink, H., et al. (2016).[3] "Stereoselective β-Mannosylation by Neighboring-Group Participation." Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Promoter Influence on Mannosylation Stereoselectivity

Ticket ID: MANNO-BETA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Glycosylation Support Hub

You have reached the advanced troubleshooting center for carbohydrate synthesis. This guide addresses the "Mannoside Problem"—specifically, how promoter selection dictates the stereochemical outcome (

Unlike glucose, where neighboring group participation (NGP) at C2 can reliably direct stereochemistry, mannose presents a unique challenge:

-

The

-Mannoside (1,2-trans): Thermodynamically favored due to the anomeric effect. -

The

-Mannoside (1,2-cis): Kinetically and thermodynamically disfavored. Requires specific "contact ion pair" (CIP) mechanisms to achieve.

Module 1: The Diagnostic Framework (Mechanism)

To troubleshoot stereoselectivity, you must diagnose the intermediate species formed by your promoter. The promoter is not just an activator; it determines the nature of the leaving group's departure and the counterion's proximity.

The Mechanistic Fork: CIP vs. SSIP

The core conflict is between the Contact Ion Pair (CIP) and the Solvent-Separated Ion Pair (SSIP) .

-

Pathway A (CIP -

-Selective): The promoter generates a covalent or tight ion pair (e.g., -

Pathway B (SSIP -

-Selective): The promoter generates a "naked" oxocarbenium ion. The acceptor attacks from the thermodynamically favored face (usually

Figure 1: The mechanistic divergence in mannosylation.

Module 2: Troubleshooting -Mannosylation (The Crich Method)

User Issue: "I am attempting the Crich

Root Cause Analysis:

The Crich method relies on the in-situ formation of an

Critical Parameters Checklist

| Parameter | Requirement | Why? |

| Promoter | Tf₂O / DTBMP or BSP / Tf₂O | Must generate a Triflate (OTf⁻) counterion. Other anions (ClO₄⁻, BF₄⁻) do not form tight enough CIPs [1]. |

| Protecting Group | 4,6-O-Benzylidene | Torsional strain locks the ring, destabilizing the oxocarbenium ion and favoring the covalent |

| Temperature | -78°C to -60°C | Higher temperatures allow the |

| Solvent | DCM (Dichloromethane) | Non-polar enough to support CIPs. Acetonitrile will disrupt the CIP and lead to |

Step-by-Step Protocol: The Crich -Mannosylation

Reagents:

-

Donor: 4,6-O-benzylidene-protected mannosyl sulfoxide or thioglycoside.[1]

-

Promoter: Triflic Anhydride (Tf₂O) + Base (DTBMP or TTBP).

-

Solvent: Anhydrous DCM.

Procedure:

-

Activation: Dissolve donor (1.0 equiv) and DTBMP (2.5 equiv) in DCM. Cool to -78°C .

-

Promoter Addition: Add Tf₂O (1.1 equiv) dropwise.

-

Checkpoint: The solution typically turns yellow/orange. Stir for 15 mins to ensure formation of the

-triflate.

-

-

Acceptor Addition: Add the glycosyl acceptor (alcohol) slowly down the side of the flask.

-

Reaction: Allow to stir at -78°C for 1 hour. Do not warm up yet.

-

Quench: Quench with sat. NaHCO₃ before removing the cooling bath.

Troubleshooting Tip: If using thioglycosides, the BSP/Tf₂O (1-benzenesulfinyl piperidine) system is often more robust than direct activation, as it generates the sulfoxide in situ [3].

Module 3: Troubleshooting -Mannosylation

User Issue: "I need the

Root Cause Analysis:

Promoter Selection for -Selectivity

-

NIS / TfOH (N-Iodosuccinimide / Triflic Acid):

-

Mechanism:[1][2][3][4][5][6][7][8][9][10] Activates thioglycosides.[8][9][11][12][13][14] The TfOH (catalytic) generates a highly reactive species.

-

Optimization: Use Ether or Dioxane as solvent. The coordination of ether-like solvents favors the

-anomer via the "reverse anomeric effect" or solvent participation.

-

-

Silver Salts (AgOTf / Ag₂CO₃):

-

Classical Koenigs-Knorr conditions. Insoluble silver salts (Silver Silicate) can sometimes provide anomalous

-selectivity, but soluble silver salts generally favor

-

Common Pitfall: Orthoesters

If you have an acyl group (Acetyl/Benzoyl) at C2, the oxocarbenium ion can be trapped by the carbonyl oxygen, forming a dioxolenium ion.

-

Symptom:[2][5][7][10][13][15] Product has correct mass but wrong NMR (orthoester).

-

Fix: Use a non-participating group at C2 (Benzyl) OR ensure strictly anhydrous conditions and use a stronger Lewis acid (TMSOTf) to rearrange the orthoester to the glycoside.

Module 4: Promoter Selection Matrix

Use this table to select the correct promoter system based on your donor and desired outcome.

| Donor Type | Desired Anomer | Recommended Promoter | Mechanism / Notes |

| Sulfoxide | Tf₂O / DTBMP | Crich Method. Must use 4,6-benzylidene protection.[1] Forms | |

| Thioglycoside | BSP / Tf₂O / TTBP | Generates sulfonium intermediate that mimics the sulfoxide method. | |

| Thioglycoside | NIS / TfOH | Standard activation. Thermodynamic control. Use Ether solvent to enhance | |

| Trichloroacetimidate | TMSOTf | Strong Lewis acid. Very fast. Favors | |

| Halide (Br/Cl) | Ag-Silicate | Heterogeneous catalysis. Surface effects can promote |

Module 5: Frequently Asked Questions (FAQs)

Q1: Why does the counterion matter if it falls off anyway?

A: It doesn't always "fall off." In non-polar solvents (DCM), the counterion stays in close proximity (Contact Ion Pair). A nucleophilic counterion like Triflate (OTf⁻) forms a covalent bond with the anomeric center (the

Q2: My thioglycoside activation with NIS/TfOH turned black and failed. Why? A: This "iodine burn" often happens if the reaction is too warm or wet.

-

Fix: Ensure reagents are dry. Add a scavenger like molecular sieves (4Å). Perform the activation at 0°C or -20°C, not room temperature. The black color is free iodine (

); wash the workup with sodium thiosulfate (

Q3: Can I use the Crich method without the 4,6-benzylidene group?

A: Generally, no . The 4,6-benzylidene group is not just a protecting group; it is a conformational lock. It prevents the ring from flipping and destabilizes the oxocarbenium ion, forcing the reaction through the triflate pathway. Without it, you will likely get

References

-

Crich, D., & Sun, S. (1997). Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method.[1] Journal of the American Chemical Society, 119(49), 11217–11223. Link -

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. Link

-

Codee, J. D. C., et al. (2005). BSP/Tf2O-mediated glycosylations of thioglycosides.[13] Organic Letters, 7, 5251. Link

-

Paulsen, H., & Lockhoff, O. (1981). Neue effektive

-Glycosidsynthese für Mannose-Typ-Zucker.[1][5][15] Chemische Berichte, 114(9), 3102-3114. Link -

Frihed, T. G., Bols, M., & Pedersen, C. M. (2015).[2] Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance. Chemical Reviews, 115(11), 4963–5013. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. irl.umsl.edu [irl.umsl.edu]

- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

Technical Support Center: Solvent Effects in Thioglycoside Activation

Ticket ID: TGA-SOLV-001 Subject: Optimization of Stereoselectivity and Yield via Solvent Engineering Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary & Core Concept

Welcome to the technical support module for thioglycoside activation. You are likely here because your glycosylation reaction is suffering from one of three critical failures: poor stereoselectivity , low yield (hydrolysis) , or sluggish reactivity .

Thioglycosides are "disarmed" or "armed" depending on their protecting groups, but the solvent is the primary arbiter of the stereochemical outcome (anomeric ratio). Unlike simple reagent mixing, the solvent in glycosylation is often a reactant that transiently modifies the electrophile.

The Mechanism of Solvent Participation

To control the reaction, you must understand the "Nitrile Effect" versus the "Ethereal Effect."[1]

-

Acetonitrile (MeCN): Acts as a participating solvent.[2] It attacks the oxocarbenium ion on the

-face (axial), forming a transient equatorial -

Diethyl Ether (

) / Dioxane: These solvents often favor -

Dichloromethane (DCM): Non-participating. Selectivity is driven by the protecting group at C-2 (neighboring group participation) or the inherent anomeric effect (

-favoring).

Visualization: The Nitrile Effect Pathway

The following diagram illustrates how acetonitrile enforces

Figure 1: Mechanistic pathway of the 'Nitrile Effect' where acetonitrile acts as a transient axial blocking group, forcing

Standardized Experimental Protocols

Do not rely on generic procedures. Use this validated workflow for NIS/TfOH activation, adjusted for solvent specificities.

Reagents & Preparation[2][4][5][6]

-

Promoter System: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or TMSOTf.

-

Solvent Preparation: Solvents must be dried over activated 4Å molecular sieves for at least 24 hours. Water content >50 ppm is the primary cause of thioglycoside hydrolysis (donor loss).

Protocol A: -Selective Glycosylation (The Nitrile Method)

Target: Synthesis of 1,2-trans-glycosides (e.g.,

-

Dissolution: Dissolve Donor (1.0 equiv) and Acceptor (1.1–1.5 equiv) in anhydrous Acetonitrile (MeCN) or MeCN/DCM (1:1) to a concentration of 0.05 M.

-

Drying: Add activated 4Å MS (powdered) and stir for 30 min at room temperature.

-

Cooling: Cool the mixture to -40°C . Note: Pure MeCN freezes at -45°C. If lower temps are needed, use Propionitrile (EtCN) or MeCN/DCM mixtures.

-

Activation: Add NIS (1.2 equiv). Stir for 5 min.

-

Trigger: Add TfOH (0.1–0.2 equiv) or TMSOTf (0.1 equiv) dropwise.

-

Monitoring: Reaction usually completes in 15–60 mins. Monitor by TLC.

-

Quench: Add saturated aqueous

and dilute with EtOAc.

Protocol B: -Selective Glycosylation (The Ether Method)

Target: Synthesis of 1,2-cis-glycosides (e.g.,

-

Dissolution: Dissolve Donor and Acceptor in Diethyl Ether (

) or Dioxane/Toluene (1:2) . -

Activation: Follow steps 2–5 above.

-

Temperature: Maintain 0°C to RT . Note: Higher temperatures generally favor the thermodynamic product (

).[2]

Data & Solubility Matrix

Use this table to select the correct solvent system based on your donor type and target stereochemistry.

| Solvent System | Dielectric Const. ( | Melting Point | Primary Effect | Recommended For |

| Dichloromethane (DCM) | 8.9 | -95°C | Non-participating; Good solubility. | General use; Neighboring group active donors. |

| Acetonitrile (MeCN) | 37.5 | -45°C | ||

| Diethyl Ether ( | 4.3 | -116°C | ||

| Toluene | 2.4 | -95°C | Non-polar; Lowers reaction rate. | Unstable donors; High |

| Propionitrile (EtCN) | 27.2 | -92°C | Low-temp |

Troubleshooting & FAQs

Q1: My donor is hydrolyzing (turning into the hemiacetal) instead of coupling.

-

Diagnosis: Moisture contamination. Thioglycosides activated by NIS/TfOH are extremely sensitive to water, which competes with the acceptor.

-

Fix:

-

Flame-dry all glassware under vacuum.

-

Double the amount of 4Å molecular sieves.

-

Check the quality of NIS (it should be white, not yellow/brown). Recrystallize NIS from dioxane/CCl4 if necessary.

-

Q2: I am using MeCN but getting poor

-

Diagnosis: Temperature is too high. At higher temperatures (>-10°C), the nitrilium ion equilibrium shifts, or the reaction comes under thermodynamic control (

-product). -

Fix: Lower the temperature to -30°C or -40°C. If the mixture freezes, switch to Propionitrile (EtCN) or a MeCN/DCM (2:1) mixture to maintain liquidity while preserving the nitrile effect.

Q3: The reaction is stuck/too slow.

-

Diagnosis: "Disarmed" donor (e.g., per-acylated) in a non-polar solvent.

-

Fix: Increase solvent polarity. Switch from Toluene to DCM or MeCN. The more polar solvent stabilizes the oxocarbenium ion-pair transition state, lowering the activation energy. Alternatively, increase the promoter strength (switch TfOH to Tf2O).

Q4: How do I synthesize

-

Diagnosis:

-mannosides are a special case (1,2-cis).[5] The nitrile effect often fails here because the axial C-2 substituent interferes. -

Fix: Use the Crich Method .

-

Donor: 4,6-O-benzylidene protected thiomannoside.

-

Solvent: DCM (Strictly non-participating).

-

Temp: -78°C.[4]

-

Mechanism: The benzylidene ring locks the conformation, favoring an

-triflate intermediate which undergoes

-

Troubleshooting Logic Flow

Figure 2: Decision matrix for diagnosing common glycosylation failures.

References

-

Veeneman, G. H., et al. (1990). "The 'nitrile effect': a simple method for the preparation of 1,2-trans-glycosides." Tetrahedron Letters.

-

Crich, D., & Sun, S. (1998). "Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society.[6] -

Konradsson, P., et al. (1990).[6] "Iodonium promoted reactions of disarmed thioglycosides."[6] Tetrahedron Letters.

-

Codée, J. D., et al. (2011). "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews.

-

Boltje, T. J., et al. (2024). "On the influence of solvent on the stereoselectivity of glycosylation reactions." Carbohydrate Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]

- 5. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 6. irl.umsl.edu [irl.umsl.edu]

Technical Support Center: Anomeric Mixture Analysis in Glycosylation

Status: Operational Operator: Senior Application Scientist Ticket ID: GLYCO-ANOMER-001

Welcome to the Glycosylation Troubleshooting Hub.

You are likely here because your glycosylation reaction yielded an inseparable mixture, or your NMR data is ambiguous. Distinguishing

This guide is not a textbook; it is a diagnostic workflow designed to solve specific experimental blocks.

Module 1: NMR Diagnostics (The "Gold Standard")

User Query: "My proton NMR shows overlapping peaks. How do I definitively assign

Diagnosis:

You are likely relying solely on chemical shift (

The Decision Matrix: Which Sugar Are You Analyzing?

| Sugar Type | Diagnostic Signal | ||

| Gluco / Galacto | Small ( | Large ( | |

| Manno / Rhamno | Large ( | Small ( | |

| Sialic Acid | Large Separation H3 | Small Separation H3 signals appear closer together. |

Protocol: Solving "The Mannose Problem"

Why it fails: In mannose, H2 is equatorial. Whether H1 is

The Fix: Gated Decoupled

-

Run a non-decoupled HSQC or a gated-decoupled

C experiment. -

Locate the Anomeric Carbon (C1) at 95–105 ppm.

-

Measure the splitting of the C1 peak caused by the attached H1.

Expert Insight: The 10 Hz difference is robust and solvent-independent. If you cannot afford the instrument time for gated

C, use a coupled HSQC to extract this value from the F1/F2 cross-peak splitting.

Module 2: Chromatographic Separation

User Query: "I see two spots on TLC, but they merge into one broad peak on my HPLC. How do I separate them?"

Diagnosis:

You are likely experiencing on-column mutarotation or using a column with insufficient selectivity for polar stereoisomers. Reducing sugars interconvert between

Workflow: Separation Logic

Figure 1: Decision tree for troubleshooting merging anomeric peaks in chromatography.

Recommended Protocol: HILIC Separation

-

Stationary Phase: Use an Amide-bonded HILIC column (e.g., BEH Amide).[2] The amide functionality interacts differently with the axial vs. equatorial -OH groups via hydrogen bonding.

-

Mobile Phase: Acetonitrile : Ammonium Formate (10 mM, pH 4.4).

-

Note: High pH accelerates mutarotation. Keep pH acidic (< 5).

-

-

Temperature: If analyzing reducing sugars, set column oven to 10°C . This "freezes" the equilibrium, allowing you to see distinct

and

Module 3: Synthetic Control (Root Cause Analysis)

User Query: "I used a C2-ester to get the

Diagnosis: NGP is not a magic bullet. It relies on the formation of a dioxolenium ion intermediate.[3] If the reaction conditions (solvent, promoter) favor the "exploded" oxocarbenium ion pathway, or if you have a "mismatched" donor/acceptor pair, selectivity erodes.

Mechanism: When NGP Works vs. Fails

Figure 2: The competition between the stabilized dioxolenium ion (leading to pure trans-product) and the free oxocarbenium ion (leading to mixtures).

Troubleshooting "Leaky" NGP:

-

Solvent Check: Are you using a highly polar solvent (e.g., Nitromethane)?

-

Effect: Polar solvents stabilize the free oxocarbenium ion (Red path in Fig 2), bypassing the dioxolenium bridge.

-

Fix: Switch to Dichloromethane (DCM) or Toluene to force the tight ion-pair and promote NGP.

-

-

The "Nitrile Effect":

-

If you need the

-anomer (trans) but are getting -

Wait, isn't that good? Yes, if you want

. But if you have a C2-ester and acetonitrile, they compete.

-

FAQ: Frequently Asked Questions

Q: Can Mass Spectrometry (MS) distinguish anomers? A: Not standard ESI-MS. Both anomers have the exact same mass.

-

Exception:Ion Mobility MS (IM-MS) can separate them based on "Collision Cross Section" (shape), but this requires specialized hardware.

-

Workaround: Use MS/MS fragmentation.

and

Q: I am analyzing Sialic Acid. The coupling constants are confusing. A: Sialic acid is a ketose (C2 anomeric). It lacks an H1. You must look at H3 .

-

In the

-anomer (biologically common), the carboxylate is axial. This pushes the H3-equatorial proton significantly downfield (~2.7 ppm) due to the deshielding effect of the carbonyl. -

In the

-anomer, this effect is diminished.[1] -

Rule of Thumb: If

ppm, it is likely

References

-

Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

Sensitivity of

Magnitudes to Anomeric Stereochemistry. Source: Journal of Organic Chemistry (ACS) URL:[Link] -

HILIC-UPLC-MS for high throughput and isomeric N-glycan separation. Source: Glyoconjugate Journal (PubMed) URL:[Link]

-